Kulactone

Description

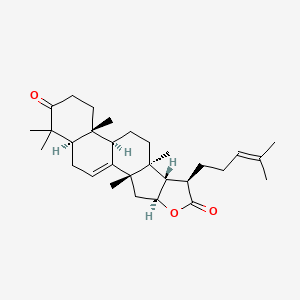

from Melia volkensii; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H44O3 |

|---|---|

Molecular Weight |

452.7 g/mol |

IUPAC Name |

(2S,4S,7R,8S,9S,12R,13R,18R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16-dione |

InChI |

InChI=1S/C30H44O3/c1-18(2)9-8-10-19-25-22(33-26(19)32)17-30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(25,30)6/h9,11,19-20,22-23,25H,8,10,12-17H2,1-7H3/t19-,20+,22+,23+,25-,28-,29+,30-/m1/s1 |

InChI Key |

ZIVZDNPCRURPNL-QCWHEMHRSA-N |

Isomeric SMILES |

CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |

Canonical SMILES |

CC(=CCCC1C2C(CC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)OC1=O)C |

Synonyms |

kulactone |

Origin of Product |

United States |

Foundational & Exploratory

Kulactone: A Technical Guide on its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone is a naturally occurring triterpenoid with the molecular formula C30H44O3.[1][2][3][4] It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[3] This technical guide provides an in-depth overview of the molecular characteristics of this compound, its known biological effects, and the putative signaling pathways it modulates. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts.

Molecular Properties of this compound

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C30H44O3 |

| Molecular Weight | 452.7 g/mol |

| Appearance | Oil |

| General Source | Melia azedarach (Chinaberry) |

| Chemical Family | Triterpenoids |

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic development. It is primarily recognized for its anti-inflammatory and antifungal properties.

Anti-inflammatory Activity

This compound's anti-inflammatory effects are attributed to its ability to inhibit key processes in the inflammatory cascade. Specifically, it has been shown to inhibit superoxide anion generation and elastase release from neutrophils.[5] These actions suggest that this compound may be a valuable candidate for the development of treatments for inflammatory disorders. Research suggests that this compound could be particularly relevant for chronic auto-inflammatory conditions such as rheumatoid arthritis, psoriasis, and Crohn's disease.[2]

Antifungal Activity

This compound also exhibits notable antifungal properties.[3] While the precise mechanism of its antifungal action is still under investigation, it is hypothesized to be similar to that of other flavonoids, which are known to disrupt the fungal cell membrane or interfere with essential biosynthetic pathways, such as ergosterol synthesis.

Signaling Pathways Modulated by this compound

Based on its observed biological activities and the known mechanisms of similar flavonoid compounds, this compound is likely to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed NF-κB Signaling Pathway Inhibition by this compound

The NF-κB signaling pathway is a central regulator of inflammation. Many natural flavonoids exert their anti-inflammatory effects by inhibiting this pathway. The following diagram illustrates the proposed mechanism by which this compound may inhibit NF-κB activation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Proposed MAPK Signaling Pathway Modulation by this compound

The MAPK signaling pathways are crucial for regulating a variety of cellular processes, including inflammation and stress responses. Flavonoids have been shown to modulate these pathways. The diagram below depicts a plausible mechanism for this compound's interaction with the MAPK pathway.

Caption: Plausible modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

To facilitate further investigation into the biological activities of this compound, detailed protocols for key assays are provided below.

Inhibition of Superoxide Anion Generation in Neutrophils

This assay measures the ability of a compound to inhibit the production of superoxide anions by activated neutrophils.

Materials:

-

Human peripheral blood neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Cytochrome c (from horse heart)

-

Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method.

-

Resuspend the isolated neutrophils in HBSS to a final concentration of 1 x 10^6 cells/mL.

-

In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Add 50 µL of various concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

-

Add 50 µL of cytochrome c solution (final concentration 0.5 mg/mL).

-

Initiate the reaction by adding 50 µL of the stimulant (e.g., PMA at a final concentration of 100 nM).

-

Immediately begin measuring the change in absorbance at 550 nm every minute for 15-30 minutes at 37°C.

-

The rate of superoxide generation is calculated from the linear portion of the absorbance curve, using the extinction coefficient for the reduction of cytochrome c.

-

Calculate the percentage inhibition of superoxide generation for each concentration of this compound compared to the vehicle control.

Inhibition of Neutrophil Elastase Release

This assay determines the effect of a compound on the release of elastase from stimulated neutrophils.

Materials:

-

Human peripheral blood neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (a specific elastase substrate)

-

Cytochalasin B

-

N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Isolate and prepare neutrophils as described in the superoxide anion generation assay protocol.

-

Pre-incubate the neutrophil suspension (1 x 10^6 cells/mL in HBSS) with cytochalasin B (final concentration 5 µg/mL) for 10 minutes at 37°C.

-

In a 96-well plate, add 50 µL of the pre-incubated neutrophil suspension to each well.

-

Add 50 µL of various concentrations of this compound (or vehicle control) to the wells and incubate for 10 minutes at 37°C.

-

Add 50 µL of the elastase substrate solution.

-

Stimulate elastase release by adding 50 µL of fMLP (final concentration 1 µM).

-

Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals for 30-60 minutes.

-

The rate of p-nitroaniline production, indicative of elastase activity, is determined from the linear phase of the reaction.

-

Calculate the percentage inhibition of elastase release for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and antifungal activities. Its molecular properties and biological effects make it a compelling candidate for further investigation in the context of drug discovery and development. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide are intended to standardize methodologies and accelerate the exploration of this compound's therapeutic potential.

References

Kulactone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone is a naturally occurring tirucallane-type triterpenoid that has garnered interest within the scientific community for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological activities, including its cytotoxic effects on cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from plant species belonging to the Meliaceae family, commonly known as the mahogany family. The primary documented natural source of this compound is:

-

Melia azedarach L. (Chinaberry tree): This multipurpose tree is the most well-documented source of this compound.[1][2][3] The compound has been successfully isolated from both the fruits and the bark (Meliae Cortex) of this plant.[1][2][4]

While Melia azedarach is the principal source, related species within the Melia genus may also be potential sources of this compound and other structurally similar triterpenoids.

Quantitative Data

The yield of this compound can vary depending on the plant part, geographical location, and the extraction method employed. A study on the phytochemical investigation of Melia azedarach fruits provided the following quantitative data for a closely related derivative, methyl kulonate:

| Compound | Plant Part | Yield (mg/kg of dry weight) | Reference |

| Methyl Kulonate | Fruits | 35 | [5] |

Note: This data is for methyl kulonate, a derivative of this compound. The yield of this compound may differ.

Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on a successful isolation of tirucallane-type triterpenoids, including a this compound derivative, from Melia azedarach fruits.[1][2]

Extraction

-

Plant Material Preparation: Air-dry the fruits of Melia azedarach at room temperature and then grind them into a coarse powder.

-

Solvent Extraction:

-

Perform an exhaustive extraction of the powdered plant material with methanol (MeOH) at room temperature.

-

Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude methanol extract.

-

Fractionation

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water.

-

Perform a liquid-liquid partition of the aqueous suspension with dichloromethane (CH₂Cl₂).

-

Separate the layers and collect the dichloromethane-soluble fraction.

-

Dry the dichloromethane fraction over anhydrous sodium sulfate and evaporate the solvent to yield a dichloromethane extract.

-

Chromatographic Purification

-

Open Column Chromatography:

-

Subject the dichloromethane extract to open column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc), starting with a non-polar mobile phase and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

Further Purification:

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject the combined fractions to further chromatographic purification steps, such as repeated column chromatography or preparative TLC, using appropriate solvent systems to isolate pure this compound.

-

Workflow for this compound Isolation

References

- 1. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycolactone displays anti-inflammatory effects on the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenes as Potentially Cytotoxic Compounds [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Kulactone in Melia azedarach: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Kulactone, a euphane-type triterpenoid found in Melia azedarach. The pathway is detailed from its initial triterpenoid precursors, highlighting the key enzymatic transformations. This document synthesizes available research to present a putative pathway, supported by experimental evidence where available, and outlines the methodologies used to elucidate these steps.

Introduction to this compound and its Significance

This compound is a tetranortriterpenoid belonging to the euphane series of compounds, which have been isolated from various parts of the Melia azedarach tree, including the roots, bark, and fruits.[1][2] Triterpenoids from Melia azedarach have attracted scientific interest due to their diverse biological activities, which include insecticidal, anti-inflammatory, and cytotoxic properties.[3][4][5] Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this and related valuable compounds through metabolic engineering.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the general terpenoid pathway, leading to the formation of a triterpenoid scaffold, which then undergoes a series of oxidative modifications and rearrangements. The early steps of this pathway, leading to the formation of the protolimonoid melianol, have been elucidated.[3][6][7] The subsequent steps to this compound are proposed based on the structures of the intermediates and known biochemical reactions in triterpenoid biosynthesis.

From 2,3-Oxidosqualene to the Tirucallane Scaffold

The biosynthesis is initiated from the ubiquitous triterpenoid precursor, 2,3-oxidosqualene. In Melia azedarach, this linear molecule is cyclized by an oxidosqualene cyclase (OSC) to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol.[3][6] This specific stereochemistry (20S) of the side chain defines the tirucallane scaffold, which is a key precursor for many of the limonoids found in the Meliaceae family.[3][6]

The Path to the Protolimonoid Melianol

The tirucallane scaffold undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). Two key enzymes, MaCYP71CD2 and MaCYP71BQ5, have been identified in Melia azedarach and functionally characterized.[1][3][6][7][8]

-

Action of MaCYP71CD2: This bifunctional enzyme first hydroxylates the C23 position of the side chain of tirucalla-7,24-dien-3β-ol. It then catalyzes the formation of an epoxide at the C24-C25 position, yielding dihydroniloticin.[1][8]

-

Action of MaCYP71BQ5: This second CYP450 enzyme oxidizes the C21 methyl group to a formyl group. This modification leads to a spontaneous hemiacetal ring formation, resulting in the protolimonoid melianol.[1][3][8]

Putative Pathway from Melianol to this compound

The conversion of melianol to this compound requires several additional transformations, including a key skeletal rearrangement from the tirucallane to the euphane configuration. While the specific enzymes for these steps have not yet been characterized in Melia azedarach, a putative pathway can be proposed.

-

Isomerization to a Euphane Skeleton: A crucial step is the isomerization at the C20 position, converting the tirucallane side chain (20S) to a euphane side chain (20R). This type of rearrangement is known to be catalyzed by specific isomerases in other plant species.[9]

-

Further Oxidations and Ring Formations: The structure of this compound suggests further oxidative modifications, including the formation of a lactone ring. These reactions are likely catalyzed by other cytochrome P450 enzymes and dehydrogenases.

Quantitative Data

The following tables summarize the available quantitative data regarding the biosynthesis of protolimonoids in Melia azedarach.

Table 1: Estimated Concentrations of Melianol in Melia azedarach Tissues

| Tissue | Melianol Concentration (mg/g Dry Weight) |

| Leaf | ~0.02 |

| Root | ~0.01 |

| Petiole | ~0.015 |

| Data extracted from Hodgson et al. (2019).[3] |

Table 2: Relative Gene Expression of Biosynthetic Genes in Melia azedarach Tissues

| Gene | Leaf (Relative Expression) | Root (Relative Expression) | Petiole (Relative Expression) |

| MaOSC1 | High | Moderate | High |

| MaCYP71CD2 | High | Low | High |

| MaCYP71BQ5 | High | Low | High |

| Qualitative summary based on qRT-PCR data from Hodgson et al. (2019).[3] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway involves a combination of transcriptomics, heterologous gene expression, and biochemical assays. The following sections detail the general methodologies employed in such studies.

Identification of Candidate Genes

Candidate genes for the biosynthesis pathway are typically identified through transcriptome analysis of Melia azedarach tissues where this compound and its precursors are abundant.

Heterologous Expression of Candidate Genes

To functionally characterize the candidate enzymes, their corresponding genes are expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.

Protocol for Expression in Saccharomyces cerevisiae

-

Gene Synthesis and Cloning: The open reading frames of the candidate genes are synthesized with codon optimization for yeast and cloned into a yeast expression vector (e.g., pESC series). For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is essential.

-

Yeast Transformation: The expression constructs are transformed into a suitable yeast strain (e.g., WAT11) using the lithium acetate method.

-

Culture and Induction: Transformed yeast is grown in selective media. Gene expression is induced by transferring the culture to a galactose-containing medium.

-

Substrate Feeding: The precursor substrate (e.g., tirucalla-7,24-dien-3β-ol for CYP450 assays) is added to the induced culture.

-

Metabolite Extraction: After a period of incubation, the yeast cells and culture medium are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracts are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

In Vitro Enzyme Assays

In vitro assays using microsomal fractions from the heterologous host can provide more detailed kinetic information.

Protocol for Microsome Isolation and In Vitro Assay

-

Microsome Preparation: Yeast cells expressing the enzyme of interest are harvested and lysed. The microsomal fraction, containing the membrane-bound enzymes like CYP450s, is isolated by differential centrifugation.

-

Assay Reaction: The assay mixture contains the isolated microsomes, the substrate, a buffer solution, and a source of reducing equivalents (NADPH).

-

Reaction Incubation and Termination: The reaction is incubated at an optimal temperature and then stopped by the addition of an organic solvent.

-

Product Analysis: The products are extracted and analyzed as described for the in vivo assays.

Future Outlook

The elucidation of the complete biosynthetic pathway of this compound in Melia azedarach is an ongoing area of research. The identification of the enzymes responsible for the later steps, including the key tirucallane-to-euphane isomerization and the formation of the lactone ring, remains a key objective. A complete understanding of this pathway will not only provide insights into the chemical diversity of Meliaceae triterpenoids but also pave the way for the sustainable production of these valuable natural products through synthetic biology approaches. The methodologies and current knowledge presented in this guide serve as a foundation for future research in this exciting field.

References

- 1. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three cytochrome P450 88A subfamily enzymes, CYP88A108, CYP88A164, and CYP88A222, act as β-amyrin 11-oxidases involved in triterpenoid biosynthesis in Melia azedarach L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold [frontiersin.org]

- 6. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

Kulactone: A Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone, a naturally occurring triterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from various plant species, including those of the Melia genus, this compound has demonstrated notable biological activities, particularly in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its anticancer and anti-inflammatory activities. Detailed experimental methodologies and an exploration of its potential mechanisms of action are presented to support further research and drug development efforts.

Biological Activities of this compound

Current research indicates that this compound exhibits both cytotoxic effects against cancer cells and inhibitory effects on inflammatory pathways. The following sections summarize the quantitative data available to date.

Data Presentation

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | Metric | Value | Reference |

| P388 (Murine Leukemia) | Not Specified | ED50 | 2.5-6.2 µg/mL | [1] |

Table 2: Anti-inflammatory Activity of this compound

Quantitative data specifically detailing the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of inflammatory mediators, are not yet prominently available in published research.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. While specific, published protocols detailing the evaluation of this compound are limited, this section provides representative methodologies for the key assays relevant to its observed biological activities.

Anticancer Activity: Cytotoxicity Assay against P388 Murine Leukemia Cells

This protocol is a representative method for determining the cytotoxic effects of a compound like this compound on the P388 cell line, based on standard laboratory practices.

1. Cell Culture:

-

P388 murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure (MTT Assay):

-

P388 cells are seeded into 96-well plates at a density of approximately 3 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment and growth.[2]

-

This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium.

-

The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) only.

-

The plates are incubated for a further 48 hours.[2]

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours.[2]

-

A solubilizing agent, such as SDS (sodium dodecyl sulfate) solution, is added to dissolve the formazan crystals.[2]

-

The absorbance is measured at a wavelength of 550 nm using a microplate reader.[2]

-

The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure (Griess Assay):

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.[3]

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

The cells are then stimulated with LPS (e.g., 10 ng/mL) for 24 hours to induce NO production.[3]

-

After incubation, the cell culture supernatant is collected.

-

The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540-570 nm.

-

The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control cells. The IC50 value can then be determined.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, based on the activities of structurally similar compounds, it is hypothesized that this compound may modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB and apoptotic pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. The inhibition of NF-κB activation is a key target for anti-inflammatory and anticancer drug development.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. This compound may trigger apoptosis in cancer cells through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Potential induction of the intrinsic apoptotic pathway by this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated anticancer activity. However, the current body of research is still in its nascent stages. To fully elucidate the therapeutic potential of this compound, further comprehensive studies are imperative. Future research should focus on:

-

Expanding the Pharmacological Profile: Evaluating the cytotoxic effects of this compound against a wider panel of human cancer cell lines and conducting detailed in vivo studies to assess its efficacy and safety in animal models.

-

Elucidating the Mechanism of Action: Investigating the direct molecular targets of this compound and confirming its effects on key signaling pathways such as NF-κB and apoptosis through techniques like Western blotting, reporter gene assays, and flow cytometry.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its biological activity, potentially leading to the development of more potent and selective derivatives.

The continued investigation of this compound holds the potential to contribute significantly to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases. This technical guide serves as a foundational resource to encourage and support these future research endeavors.

References

Preliminary Insights into the Mechanism of Action of Kulactone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kulactone, a naturally occurring tirucallane-type triterpenoid, has been isolated from various plant species, including Melia azedarach and Azadirachta indica.[1] Preliminary investigations into its biological activity have suggested potential anticancer properties. This technical guide synthesizes the currently available data from preliminary studies to provide an overview of the cytotoxic effects of this compound and its derivatives, detailing the experimental methodologies employed and highlighting areas for future research into its mechanism of action.

Quantitative Cytotoxicity Data

The following table summarizes the quantitative data from initial cytotoxic evaluations of this compound and its closely related derivative, methyl kulonate. These studies provide the first indications of their potential as anticancer agents.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | P388 (murine leukemia) | Not Specified | ED50 | 2.5-6.2 µg/mL | (Pettit et al., 2002, as cited in other sources) |

| Methyl Kulonate | A549 (human lung adenocarcinoma) | MTT Assay | CC50 | >100 µg/mL | (Macías et al., 2010)[2] |

| Methyl Kulonate | A549 (human lung adenocarcinoma) | MTT Assay | IC50 | Not Active | (Macías et al., 2010)[2] |

Note: The study on methyl kulonate indicated that while it was not significantly cytotoxic or antiproliferative against the A549 cell line at the concentrations tested, related tirucallane triterpenoids from the same plant source did exhibit activity.[2]

Experimental Protocols

The methodologies employed in the preliminary cytotoxic studies of this compound and its derivatives are foundational to understanding the initial findings. The following protocols are based on the available literature.

Isolation and Purification of this compound

A general procedure for the isolation of tirucallane triterpenoids, including this compound, from plant material such as the fruits of Melia azedarach involves the following steps:[2][3]

-

Extraction: The dried and powdered plant material is subjected to extraction with a solvent such as methanol.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, dichloromethane.[2]

-

Chromatography: The resulting fractions are further purified using chromatographic techniques. This typically involves open column chromatography followed by more refined methods like High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.[3]

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity and Antiproliferative Assays

The cytotoxic and antiproliferative effects of the isolated compounds are commonly evaluated using cell-based assays.

Cell Line Maintenance:

-

The human lung adenocarcinoma epithelial cell line A549 is a common model for such studies.[2]

-

The P388 murine lymphoid neoplasm cell line is another model used, particularly for initial screening of potential anticancer compounds.[4]

MTT Assay for Cell Viability and Proliferation: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., methyl kulonate) for a defined period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) for antiproliferative activity and the half-maximal cytotoxic concentration (CC50) are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound. The preliminary studies have focused on establishing its cytotoxic potential. Further research is required to elucidate the molecular mechanisms underlying its observed biological activity.

The following diagram illustrates a general workflow for the isolation and initial cytotoxic screening of natural compounds like this compound, as inferred from the available literature.

Conclusion and Future Directions

The preliminary studies on this compound and its derivatives suggest a potential for cytotoxic activity against certain cancer cell lines. However, the available data is limited, and further in-depth research is crucial to validate these initial findings and to understand the underlying mechanism of action.

Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Testing this compound against a wider panel of human cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: Investigating the effects of this compound on key cellular processes such as apoptosis, cell cycle progression, and autophagy.

-

Signaling Pathway Analysis: Identifying the specific molecular targets and signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) that are modulated by this compound treatment in cancer cells.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical animal models.

A comprehensive understanding of the mechanism of action of this compound will be essential for its potential development as a novel therapeutic agent.

References

Unlocking Nature's Arsenal: An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Potential of Kulactone-Containing Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kulactone, a complex secondary metabolite found in select botanicals, has emerged as a compound of significant interest in the scientific community. This technical guide delves into the ethnobotanical applications of plants containing this compound, primarily from the Meliaceae family, and explores the pharmacological activities of this potent molecule. Traditional medicinal practices have long utilized these plants for a variety of ailments, including inflammatory conditions, infections, and malignancies. Modern scientific inquiry has begun to validate these traditional uses, uncovering the anticancer, anti-inflammatory, and antifungal properties of this compound. This document provides a comprehensive overview of the available quantitative data on this compound's bioactivity, detailed experimental protocols for its isolation and biological evaluation, and visual representations of its potential mechanisms of action to facilitate further research and drug development endeavors.

Ethnobotanical Heritage of this compound-Containing Flora

The traditional use of plants containing this compound provides a valuable roadmap for modern pharmacological investigation. The primary sources of this compound are members of the Meliaceae family, notably Azadirachta indica (Neem), Melia azedarach (Chinaberry or Persian Lilac), and Melia dubia (Malabar Neem).

Table 1: Ethnobotanical Uses of Plants Containing this compound

| Plant Species | Traditional Use | Part Used |

| Azadirachta indica | Skin diseases (e.g., acne, eczema), fever (including malaria), digestive issues, wound healing, dental hygiene, anti-inflammatory, anthelmintic, and as an insecticide.[1][2][3][4][5] | Leaves, bark, seeds, oil, flowers, root |

| Melia azedarach | Skin diseases, parasitic infections (intestinal worms), fever, inflammation, and as an insecticide and repellent.[6][7][8][9][10] | Fruits, leaves, bark, roots, seeds |

| Melia dubia | Fevers, skin diseases, inflammation, and for its purported anti-cancer and anti-diabetic properties.[11][12][13][14] | Leaves, bark |

Pharmacological Activities of this compound

This compound has demonstrated a spectrum of biological activities in preclinical studies, aligning with the ethnobotanical uses of its source plants. These activities position this compound as a promising candidate for the development of novel therapeutic agents.

Anticancer Activity

This compound has exhibited cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, related compounds from Melia species have shown potent anticancer activity. Further targeted research on pure this compound is warranted.

Table 2: Anticancer Activity of Compounds from this compound-Containing Plants (Illustrative)

| Compound/Extract | Cancer Cell Line | IC50 Value (µM) | Reference |

| Meliadubin A (Melia dubia) | N/A | N/A | [12] |

| Meliadubin B (Melia dubia) | N/A | N/A | [12] |

| Toosendanin (Melia toosendan) | Various | Varies | N/A |

Note: This table is illustrative. Specific IC50 values for pure this compound against a comprehensive panel of cancer cell lines require further investigation.

Anti-inflammatory Activity

The traditional use of these plants for inflammatory conditions is supported by modern research into the anti-inflammatory properties of their constituents, including this compound. The potential mechanism involves the modulation of key inflammatory signaling pathways. Mycolactone, a structurally similar macrolide, has been shown to suppress the production of pro-inflammatory mediators by blocking Sec61-dependent protein translocation.[6] This suggests a potential avenue of investigation for this compound's mechanism of action.

Antifungal Activity

This compound-containing plants have a history of use in treating fungal infections. While specific minimum inhibitory concentration (MIC) values for pure this compound are not widely available, extracts from these plants have demonstrated antifungal properties.

Table 3: Antifungal Activity of Extracts from this compound-Containing Plants (Illustrative)

| Plant Extract | Fungal Strain | MIC Value (µg/mL) | Reference |

| Melia azedarach seed extract | Fusarium verticillioides | 1500 (for scopoletin) | [15] |

| Azadirachta indica leaf extract | Various | Varies | N/A |

Note: This table is illustrative. Specific MIC values for pure this compound against a range of pathogenic fungi are a subject for future research.

Experimental Protocols

Extraction and Isolation of this compound from Melia azedarach Seeds

The following protocol is a generalized procedure based on methods for isolating limonoids from Melia azedarach.

Workflow for this compound Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Protocol:

-

Preparation of Plant Material: Air-dry the seeds of Melia azedarach and grind them into a coarse powder.

-

Defatting: Extract the powdered seeds with n-hexane at room temperature to remove fatty components. Discard the hexane extract.

-

Extraction: Macerate the defatted seed powder with methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

-

Purification: Subject the fractions containing this compound to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR.

Anticancer Activity Assessment: MTT Assay

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT Assay Workflow

Caption: A standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

-

Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition and determine the IC50 value.

Antifungal Activity Assessment: Broth Microdilution Method

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.

Potential Mechanisms of Action

The diverse biological activities of this compound suggest its interaction with multiple cellular signaling pathways.

Anti-inflammatory Signaling

This compound may exert its anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][14]

Potential Anti-inflammatory Mechanism of this compound

Caption: A hypothetical model of this compound's anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Signaling

The anticancer activity of this compound may be mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. This could involve the modulation of pathways that regulate the cell cycle and cell survival.

Conclusion and Future Directions

This compound, a natural product from traditionally used medicinal plants, holds considerable promise for the development of new pharmaceuticals. Its demonstrated anticancer, anti-inflammatory, and antifungal activities provide a strong rationale for further investigation. Future research should focus on:

-

Comprehensive Bioactivity Profiling: Elucidating the IC50 and MIC values of pure this compound against a broad range of cancer cell lines and pathogenic fungi.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

-

Structural Modification: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound. The convergence of traditional knowledge and modern scientific methods offers a powerful paradigm for the discovery of next-generation medicines from nature's vast pharmacopeia.

References

- 1. Antibacterial efficacy of the seed extracts of Melia azedarach against some hospital isolated human pathogenic bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mycolactone displays anti-inflammatory effects on the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innspub.net [innspub.net]

- 10. mdpi.com [mdpi.com]

- 11. Antitumor activity of novel octalactin A analogs in murine leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory, Antioxidant Activities, and Phytochemical Characterization of Edible Plants Exerting Synergistic Effects in Human Gastric Epithelial Cells | MDPI [mdpi.com]

- 13. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

The Discovery, Isolation, and Biological Significance of Kulactone: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of Kulactone, a naturally occurring limonoid. The document details its discovery, sources, and a comprehensive protocol for its isolation and purification. Furthermore, it presents key quantitative data on its biological activities and elucidates its likely mechanism of action through the modulation of cellular signaling pathways. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this complex natural product.

Introduction to this compound

This compound is a tetranortriterpenoid, a class of chemically complex and biologically active compounds found in a variety of plants. First identified in Melia azedarach, this compound has also been reported in Azadirachta indica (Neem) and Melia dubia.[1][2][3] The chemical formula for this compound is C30H44O3.[1] Triterpenoids and limonoids from these plant species have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive methodology based on established procedures for the isolation of limonoids from Melia species.

Experimental Protocol: Isolation of this compound from Melia azedarach Fruits

1. Plant Material Collection and Preparation:

-

Fresh fruits of Melia azedarach are collected and authenticated.

-

The fruits are air-dried in the shade and then coarsely powdered using a mechanical grinder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated three times to ensure the complete extraction of secondary metabolites.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves:

-

n-Hexane: To remove non-polar constituents like fats and waxes.

-

Dichloromethane (CH2Cl2) or Chloroform (CHCl3): This fraction is often enriched with triterpenoids and limonoids.

-

Ethyl Acetate (EtOAc): To isolate compounds of intermediate polarity.

-

n-Butanol: To separate more polar compounds.

-

-

The dichloromethane or chloroform fraction, which is expected to contain this compound, is collected and concentrated.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated dichloromethane/chloroform fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 n-hexane:EtOAc) and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known limonoids are pooled, concentrated, and further purified by preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield pure this compound.

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.[3]

-

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of this compound.

Biological Activities of this compound

This compound and related limonoids exhibit a range of biological activities that are of interest for drug discovery and development. The primary activities investigated are its cytotoxic and antimicrobial effects.

Cytotoxic Activity

Limonoids isolated from Melia azedarach have demonstrated significant cytotoxic effects against various cancer cell lines. While specific data for this compound is limited in the readily available literature, a closely related compound, methyl kulonate, has been isolated from the fruits of Melia azedarach and its cytotoxicity has been evaluated against the human lung adenocarcinoma epithelial cell line A549.[5] The general class of tirucallane-type triterpenes from this plant has also been shown to be cytotoxic to A549 cells.[6]

Table 1: Cytotoxicity Data for Related Compounds

| Compound/Extract | Cell Line | Activity | Reference |

| Methyl Kulonate | A549 (Lung Adenocarcinoma) | Cytotoxic | [5] |

| Tirucallane Triterpenes | A549 (Lung Adenocarcinoma) | Cytotoxic | [6] |

| Melia azedarach Seed Kernel Extract | HT-29 (Colon Carcinoma) | IC50: 8.18 µg/mL | [7] |

| Melia azedarach Seed Kernel Extract | A-549 (Lung Carcinoma) | IC50: 60.10 µg/mL | [7] |

| Melia azedarach Seed Kernel Extract | MCF-7 (Breast Adenocarcinoma) | IC50: 10.12 µg/mL | [7] |

| Melia azedarach Seed Kernel Extract | HepG-2 (Hepatocellular Carcinoma) | IC50: 25.33 µg/mL | [7] |

Antimicrobial Activity

Extracts from Melia species are known to possess broad-spectrum antimicrobial properties. While specific Minimum Inhibitory Concentration (MIC) values for purified this compound are not widely reported, the general class of limonoids and triterpenoids from Melia azedarach have shown activity against various pathogenic fungi and bacteria.

Table 2: Antimicrobial Activity of Related Compounds/Extracts

| Compound/Extract | Organism | Activity | Reference |

| Melia azedarach Ethanolic Seed Kernel Extract | Fusarium verticillioides | MIC: 0.5-5 mg/mL | |

| Limonoids from Melia azedarach | Various pathogenic fungi | Antifungal | |

| Triterpenes from Melia azedarach | Bacillus megaterium | Antimicrobial |

Mechanism of Action: Signaling Pathway Modulation

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of other limonoids isolated from Melia azedarach, it is highly probable that this compound exerts its biological effects, particularly its anti-inflammatory and cytotoxic activities, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a crucial regulator of the immune response, inflammation, cell proliferation, and apoptosis. In many disease states, including cancer and chronic inflammatory conditions, the NF-κB pathway is constitutively active. Several limonoids from Melia azedarach have been shown to inhibit the activation of NF-κB.[8] This inhibition is thought to occur through the suppression of IκBα (inhibitor of kappa B) phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Proposed Signaling Pathway for this compound

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound, a limonoid from Melia and Azadirachta species, represents a promising natural product with potential therapeutic applications. Its cytotoxic and likely antimicrobial activities, coupled with a plausible mechanism of action involving the inhibition of the pro-inflammatory NF-κB signaling pathway, make it a compelling candidate for further investigation in drug discovery programs. This technical guide provides a foundational resource for researchers to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. New anti-inflammatory limonoids from the fruits of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Chukrasia tabularis limonoid plays anti-inflammatory role by regulating NF-κB signaling pathway in lipopolysaccharide-induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two new triterpenoids from Azadirachta indica and their insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic tirucallane triterpenoids from Melia azedarach fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Limonoids and triterpenoids from the seeds of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic evaluation of Melia azedarach in comparison with, Azadirachta indica and its phytochemical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Kulactone and Inflammation: An Analysis of Currently Available Scientific Evidence

Despite interest in the therapeutic potential of natural compounds, a comprehensive understanding of the anti-inflammatory properties of kulactone remains largely uncharted territory within the scientific community. Extensive searches of available scientific literature have yielded limited direct evidence to construct a detailed technical guide on its anti-inflammatory mechanisms.

This compound, a type of triterpenoid, has been identified as a phytochemical constituent in various plants, notably within the Melia genus. However, research to date has primarily focused on its isolation and structural characterization, with only peripheral mentions of its biological activities. While some related compounds from the same plant sources have demonstrated significant anti-inflammatory effects, specific data for this compound is scarce.

Our in-depth review of scientific databases and publications did not uncover any studies presenting quantitative data on this compound's anti-inflammatory activity, such as IC50 or EC50 values for the inhibition of key inflammatory mediators. Furthermore, there is a lack of published research detailing the experimental protocols used to assess its anti-inflammatory potential or investigating its effects on crucial signaling pathways involved in inflammation, such as the NF-κB or MAPK pathways.

One study noted the potent anti-inflammatory activity of meliadubin B, a compound isolated alongside this compound, suggesting it as a promising candidate for targeting inducible nitric oxide synthase (iNOS). However, this research did not extend to a detailed examination of this compound's own anti-inflammatory capacity.

At present, there is insufficient scientific evidence to provide a detailed technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, on the anti-inflammatory properties of this compound as requested. The core requirements for a whitepaper aimed at researchers and drug development professionals cannot be met based on the current body of scientific literature. Further dedicated research is required to elucidate the potential anti-inflammatory effects and mechanisms of action of this compound.

Cytotoxic Effects of Kulactone and Associated Limonoids on Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on the specific cytotoxic effects of Kulactone on cancer cells is limited in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the cytotoxic properties of closely related limonoids and extracts from Melia azedarach and Azadirachta indica, plants in which this compound is a known constituent. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential anticancer activities of this class of compounds.

Introduction

This compound is a tetranortriterpenoid, a type of limonoid, that has been identified in plant species such as Melia azedarach (Chinaberry) and Azadirachta indica (Neem).[1] These plants have a long history in traditional medicine for treating a variety of ailments, and modern scientific investigation has begun to validate their therapeutic potential, particularly in the realm of oncology.[2][3] Extracts from these plants have demonstrated significant cytotoxic and antiproliferative activities against a broad spectrum of cancer cell lines.[2][4][5] While specific data on this compound is sparse, the broader family of limonoids, to which it belongs, is known to exert potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. This guide synthesizes the available data on the cytotoxic effects of compounds isolated from Melia azedarach and Azadirachta indica, providing a proxy for understanding the potential bioactivity of this compound.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activities of extracts and isolated compounds from Melia azedarach and Azadirachta indica against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to facilitate a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Melia azedarach Extracts and Triterpenoids

| Extract/Compound | Cancer Cell Line | Assay | IC50 / GI50 (µg/mL) | Reference |

| Melia azedarach Leaf Extract (MLE) | HT-29 (Colon) | Not Specified | 0.31 (GI50) | [4] |

| A549 (Lung) | Not Specified | 1.50 (GI50) | [4] | |

| MKN1 (Gastric) | Not Specified | 1.30 (GI50) | [4] | |

| BSY-1 (Breast) | Not Specified | 0.11 (GI50) | [4] | |

| Melia azedarach Seed Kernel Extract | HT29 (Colon) | MTT | 8.18 | [5] |

| A549 (Lung) | MTT | 60.10 | [5] | |

| MCF7 (Breast) | MTT | 20.14 | [5] | |

| HepG2 (Liver) | MTT | 25.33 | [5] | |

| 3-α-tigloylmelianol | A549 (Lung) | Not Specified | 64.7 (CC50) | [6] |

| Melianone | A549 (Lung) | Not Specified | 3.6 (CC50) | [6] |

| 21-β-acetoxymelianone | A549 (Lung) | Not Specified | 90.6 (CC50) | [6] |

| Methyl Kulonate | A549 (Lung) | Not Specified | >100 (IC50) | [6] |

Table 2: Cytotoxic Activity of Azadirachta indica Extracts and Compounds

| Extract/Compound | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |

| Azadirachta indica Leaf Ethanolic Extract | HCT116 (Colon) | SRB | 39.25 | [7] |

| MCF7 (Breast) | SRB | 47.28 | [7] | |

| Hep-G2 (Liver) | SRB | 99.24 | [7] | |

| Quercetin | HCT116 (Colon) | SRB | 20.38 | [7] |

| MCF7 (Breast) | SRB | 42.52 | [7] | |

| Hep-G2 (Liver) | SRB | 86.75 | [7] | |

| Azadirachta indica Ethyl Acetate Extract | TK6 (B-lymphoblastoid) | MTT | 16.62 | [8] |

| Azadirachta indica Hexane Extract | TK6 (B-lymphoblastoid) | MTT | 18.88 | [8] |

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the cytotoxic effects of the plant extracts and their isolated constituents.

Cell Culture

Human cancer cell lines, such as HT-29, A549, MCF-7, HepG2, and TK6, were cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the test compounds or extracts for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.

-

Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

-

Data Analysis: Cell viability and IC50 values are calculated.[7]

Apoptosis and Cell Cycle Analysis

Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is commonly used to quantify apoptosis.

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark.

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell cycle analysis is performed by staining cells with a DNA-binding dye like PI and analyzing the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Signaling Pathways and Mechanisms of Action

Limonoids and other phytochemicals from Melia azedarach and Azadirachta indica exert their cytotoxic effects by modulating various cellular signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation.

Induction of Apoptosis

A primary mechanism of cytotoxicity is the induction of programmed cell death, or apoptosis. This is often characterized by:

-

Cell Cycle Arrest: Treatment with plant extracts can lead to an accumulation of cells in the G0/G1 phase of the cell cycle, preventing them from proceeding to DNA synthesis and mitosis.[8]

-

DNA Damage: The compounds can induce DNA strand breaks in cancer cells, triggering apoptotic pathways.[8]

-

Caspase Activation: The apoptotic cascade is often mediated by the activation of caspases, a family of cysteine proteases that execute cell death.

Autophagy Induction

Studies on extracts from Melia azedarach have shown that they can induce autophagy in cancer cells. This is evidenced by the increased formation of autophagosomes and the induction of autophagy-related proteins like LC3-II. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery, and its role in cancer can be context-dependent, sometimes promoting cell death.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a constituent of Melia azedarach and Azadirachta indica, belongs to a class of compounds with significant cytotoxic potential against various cancer cell lines. While direct studies on this compound are lacking, the data from related limonoids and plant extracts provide a solid foundation for future research.

Future investigations should focus on:

-

Isolation and Purification of this compound: To enable direct evaluation of its cytotoxic and mechanistic properties.

-

In-depth Mechanistic Studies: To elucidate the specific signaling pathways modulated by pure this compound.

-

In Vivo Efficacy: To assess the antitumor activity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: To identify key structural features responsible for its bioactivity and to guide the synthesis of more potent analogs.

The exploration of natural products like this compound and its related compounds holds promise for the discovery and development of novel anticancer therapeutics. This technical guide serves as a starting point for researchers to delve into this promising area of cancer research.

References

- 1. This compound | C30H44O3 | CID 15560423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. An Overview on the Anticancer Activity of Azadirachta indica (Neem) in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic evaluation of Melia azedarach in comparison with, Azadirachta indica and its phytochemical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Azadirachta Indica as a Source for Antioxidant and Cytotoxic Polyphenolic Compounds – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Azadirachta indica A. Juss (neem) phenolic extract inhibits human B-lymphoblastoid cells growth via cell cycle arrest, apoptosis induction, and DNA damage [explorationpub.com]

Methodological & Application

Application Note: In Vitro Anti-inflammatory Assay of Kulactone using RAW 264.7 Cells

For Research Use Only.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the murine RAW 264.7 cell line, play a central role in initiating and propagating the inflammatory cascade. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is largely regulated by the activation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Kulactone, a tirucallane-type triterpenoid isolated from Melia dubia, has been identified as a potential anti-inflammatory agent.[1] Tirucallane triterpenoids have demonstrated anti-inflammatory properties by inhibiting the production of NO and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.[2][3] This application note provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in vitro using RAW 264.7 macrophage cells. The described assays will assess the cytotoxicity of this compound and its ability to inhibit the production of key inflammatory markers.

Principle

This protocol first determines the non-toxic concentration range of this compound on RAW 264.7 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Subsequently, the anti-inflammatory activity of non-toxic concentrations of this compound is evaluated by measuring its inhibitory effect on the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated RAW 264.7 cells. The potential mechanism of action of this compound is hypothesized to involve the downregulation of the NF-κB and MAPK signaling pathways, thereby reducing the expression of inflammatory mediators.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 98.5 ± 2.1 |

| 5 | 97.2 ± 3.5 |

| 10 | 95.8 ± 2.8 |

| 25 | 90.1 ± 4.2 |

| 50 | 75.3 ± 5.6 |

| 100 | 52.1 ± 6.3 |

Data are presented as mean ± standard deviation of three independent experiments.

Table 2: Effect of this compound on NO, TNF-α, IL-6, and IL-1β Production in LPS-stimulated RAW 264.7 Cells

| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 2.1 ± 0.3 | 50.2 ± 5.8 | 35.7 ± 4.1 | 22.4 ± 2.9 |

| LPS (1 µg/mL) | 45.8 ± 4.2 | 1250.6 ± 110.3 | 980.4 ± 85.7 | 650.9 ± 55.2 |

| LPS + this compound (1 µM) | 42.3 ± 3.9 | 1150.2 ± 98.5 | 910.8 ± 78.3 | 610.1 ± 50.7 |

| LPS + this compound (5 µM) | 35.1 ± 3.1 | 980.5 ± 85.1 | 750.2 ± 65.9 | 480.6 ± 42.3 |

| LPS + this compound (10 µM) | 22.5 ± 2.5 | 650.8 ± 58.3 | 480.6 ± 42.1 | 290.3 ± 25.8 |

| LPS + this compound (25 µM) | 10.2 ± 1.8 | 320.4 ± 29.7 | 210.3 ± 20.5 | 130.7 ± 15.1 |

Data are presented as mean ± standard deviation of three independent experiments.

Experimental Protocols

Materials and Reagents

-

RAW 264.7 macrophage cell line (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (purity >98%)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Griess Reagent System

-

Mouse TNF-α, IL-6, and IL-1β ELISA Kits

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

96-well and 24-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days when they reach 80-90% confluency. Detach the cells by gentle scraping.

Cytotoxicity Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. The final DMSO concentration should be less than 0.1%.

-

Replace the medium with fresh medium containing the different concentrations of this compound and incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and store at -80°C until use.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: General inflammatory signaling pathway in LPS-stimulated RAW 264.7 cells.

Caption: Hypothesized mechanism of action for the anti-inflammatory effects of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Relationship of chemical structure to in vitro anti-inflammatory activity of tirucallane triterpenoids from the stem barks of Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of euphane- and tirucallane-type triterpenes isolated from the traditional herb Euphorbia neriifolia L - PMC [pmc.ncbi.nlm.nih.gov]